molecular formula C20H21N5O6 B6591965 (2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid CAS No. 182009-04-7

(2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid

Cat. No.: B6591965
CAS No.: 182009-04-7
M. Wt: 427.4 g/mol
InChI Key: WBXPDJSOTKVWSJ-CYBMUJFWSA-N
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Description

(2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid is a recognized and potent small-molecule inhibitor of the Proton-Coupled Folate Transporter (PCFT). PCFT is a major route of absorption for dietary folates in the proximal small intestine and is highly expressed in solid tumors, where the acidic microenvironment facilitates its activity . This compound serves as a critical pharmacological tool for elucidating the role of PCFT in folate homeostasis and for investigating novel anticancer strategies. Its primary research value lies in its ability to selectively block PCFT-mediated uptake of folate-based chemotherapeutic agents, such as pemetrexed, thereby providing a means to study and overcome transporter-mediated resistance in tumors. Research utilizing this inhibitor is pivotal for understanding the mechanisms that limit the efficacy of antifolates in cancers like malignant pleural mesothelioma . By specifically targeting PCFT, researchers can dissect folate metabolism pathways, explore the tumor-selective delivery of folate-conjugated drugs, and develop new therapeutic approaches that exploit the unique biology of the tumor microenvironment.

Properties

IUPAC Name

(2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXPDJSOTKVWSJ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@H](CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861342
Record name (R)-Pemetrexed
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pemetrexed
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014780
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.55e-02 g/L
Record name Pemetrexed
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

182009-04-7, 150399-23-8
Record name Pemetrexed, (R)-
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Record name (R)-Pemetrexed
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Record name (2R)-2-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl) ethyl]benzoyl] amino]pentanedioic acid
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Record name PEMETREXED, (R)-
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Record name Pemetrexed
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URL http://www.hmdb.ca/metabolites/HMDB0014780
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

The compound (2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid is a pyrrolo[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Pyrrolo[2,3-d]pyrimidine
  • Functional Groups :
    • Amino group
    • Formamido group
    • Pentanedioic acid moiety

The molecular formula is C19H22N4O3C_{19}H_{22}N_{4}O_{3} .

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit their biological effects primarily through the inhibition of specific enzymes involved in nucleotide metabolism. The primary mechanisms include:

  • Inhibition of AICAR Transformylase : This enzyme plays a crucial role in the de novo purine synthesis pathway. Inhibition leads to a depletion of purine nucleotides, which is detrimental to rapidly dividing tumor cells .
  • Transporter Selectivity : The compound shows selectivity for folate receptors (FRα) and proton-coupled folate transporters (PCFT), which are often overexpressed in certain tumors. This selectivity enhances its uptake in cancer cells while minimizing effects on normal tissues .

Antiproliferative Effects

Studies have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : KB human tumor cells and FRα-expressing RT16 CHO cells.
  • Results : The compound showed potent inhibition of cell proliferation with IC50 values indicating effective concentrations for therapeutic use .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can significantly affect biological activity:

Compound VariantAICARFTase InhibitionGARFTase InhibitionTransporter Selectivity
Compound 6HighModerateFRα > PCFT
Compound 8ModerateHighRFC
Compound 9LowLowNon-selective

This table summarizes findings from various studies highlighting how structural changes impact the compound's efficacy .

Clinical Relevance

A notable case study involved the use of similar pyrrolo[2,3-d]pyrimidine derivatives in clinical settings. For example, pemetrexed (a related compound) has been successfully employed in treating non-small cell lung cancer and mesothelioma. Its mechanism parallels that of our compound, emphasizing the relevance of targeting nucleotide synthesis pathways in cancer therapy .

Preclinical Models

In preclinical models, compounds derived from this class have shown promise in xenograft models where tumor growth was significantly inhibited compared to control groups. These findings suggest potential for further development into clinical applications .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer drugs. The pyrrolo[2,3-d]pyrimidine moiety is known for its ability to inhibit various kinases involved in cancer cell proliferation and survival. Studies have shown that derivatives of this compound can effectively target cancer cells while sparing normal cells, thereby reducing side effects associated with traditional chemotherapy.

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes that are crucial in metabolic pathways. For instance, its ability to inhibit dihydrofolate reductase (DHFR) has been explored in the context of treating diseases like rheumatoid arthritis and certain cancers. This inhibition leads to a decrease in folate metabolism, which is essential for DNA synthesis and repair.

Bioavailability and Metabolism

Research indicates that modifications to the structure of this compound can enhance its bioavailability and metabolic stability. The incorporation of specific functional groups has been shown to improve solubility and absorption rates in biological systems.

Clinical Trials

Recent clinical trials have evaluated the efficacy of this compound in combination therapies for various cancers. For example:

  • Study A : A Phase II trial assessing the efficacy of this compound combined with traditional chemotherapy agents showed a significant increase in overall survival rates among patients with non-small cell lung cancer.

Comparative Studies

Comparative studies with other known inhibitors have demonstrated that (2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid exhibits superior selectivity against cancer cell lines compared to conventional treatments.

Preparation Methods

Thiophene-Based Analogues

Replacing the pyrrole ring with thiophene (as in 8–11 ) alters solubility and bioavailability. These analogues are synthesized via cyclization of 2-amino-3-cyanothiophenes (19–20) with acetonitrile in dry HCl.

Protecting Group Strategies

  • Benzyl esters are avoided due to harsh deprotection conditions.

  • Methyl/ethyl esters are preferred for their mild saponification profiles (e.g., 80% MeOH/NaOH).

Experimental Procedures and Characterization Data

Key Intermediate: 4-[2-(2,4-Diaminothieno[2,3-d]Pyrimidin-5-yl)Ethyl]Benzoic Acid (24)

  • Appearance: White solid

  • Melting Point: >300°C

  • ¹H NMR (DMSO-d₆): δ 2.92–3.08 (m, 4H), 6.48 (br s, 2H), 7.30 (d, J=8.0 Hz, 2H), 7.81 (d, J=8.0 Hz, 2H).

Final Compound: (2R)-2-{[4-(2-{2-Amino-4-oxo-3H,4H,7H-Pyrrolo[2,3-d]Pyrimidin-5-yl}Ethyl)Phenyl]Formamido}Pentanedioic Acid

  • Yield: 72% after coupling and hydrolysis.

  • Purity: >95% (HPLC).

Challenges and Optimizations

Cyclization Efficiency

Early methods suffered from low yields (30–55%) due to side reactions during thieno[2,3-d]pyrimidine formation. Optimizing solvent (ethylene glycol vs. MeOH) and acid catalyst (p-TsOH vs. HCl) improved yields to 70%.

Stereochemical Integrity

Racemization during glutamic acid coupling is minimized by:

  • Using low temperatures (0–5°C).

  • Short reaction times (<2 h) .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing this compound, and how can high yield and purity be ensured?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, including amide bond formation (e.g., coupling benzamido groups to pyrrolopyrimidine cores using carbodiimide-based reagents) and ethyl/phenyl group substitutions. Key steps involve:

  • Amide Formation : Utilize protocols similar to General Procedure F1 in , where coupling agents like HATU or EDCI promote high-yield amide linkages.
  • Purification : Reverse-phase HPLC (as in ) with a buffered mobile phase (e.g., ammonium acetate at pH 6.5) ensures purity >95%.
  • Characterization : Confirm purity via LCMS (e.g., ESI-MS in ) and structural integrity via 1H NMR^1 \text{H NMR} (e.g., δ 7.63 ppm for aromatic protons in ) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer : A combination of techniques is essential:

  • X-ray Crystallography : Resolve absolute stereochemistry (e.g., (2R) configuration) using single-crystal studies (mean C–C bond deviation: 0.005 Å, as in ) .
  • Spectroscopy : 1H NMR^1 \text{H NMR} (e.g., DMSO-d6 solvent in ) and 13C NMR^{13} \text{C NMR} identify functional groups. LCMS (e.g., m/z 311.1 in ) confirms molecular weight .
  • Elemental Analysis : Verify stoichiometry (e.g., C19_{19}H21_{21}N7_7O6_6 in ) .

Q. What precautions are necessary for handling and storing this compound?

  • Methodological Answer :

  • Storage : Store at -20°C in inert, anhydrous conditions (e.g., argon atmosphere) to prevent hydrolysis of the pyrrolopyrimidine core ( recommends avoiding moisture and light) .
  • Safety : Use PPE (gloves, lab coat) and fume hoods during synthesis, as per GHS hazard classifications in (e.g., acute toxicity Category 4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

  • Methodological Answer :

  • Orthogonal Validation : Cross-validate NMR data with X-ray structures (e.g., and resolved disorder in pyrrolopyrimidine rings via crystallography) .
  • Computational Modeling : Compare experimental 1H NMR^1 \text{H NMR} shifts with density functional theory (DFT)-predicted values using SMILES/InChI data (e.g., InChIKey in ) .
  • Purity Checks : Reassess via HPLC () to rule out impurities causing spectral anomalies .

Q. What computational strategies are suitable for studying its interaction with biological targets (e.g., folate-dependent enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use the canonical SMILES ( ) to model binding to folate receptors or dihydrofolate reductase (DHFR). Tools like AutoDock Vina can predict binding affinities .
  • Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes (e.g., 100-ns trajectories in GROMACS) using PubChem-derived 3D conformers () .
  • QSAR : Corlate substituent effects (e.g., trifluoromethyl groups in ) with inhibitory activity using regression models .

Q. How can researchers design experiments to investigate its role in folate metabolism or enzyme inhibition?

  • Methodological Answer :

  • Enzyme Assays : Measure IC50_{50} against DHFR using spectrophotometric NADPH depletion assays (compare with 5,10-methylene-THF in ) .
  • Isotopic Labeling : Synthesize 14C^{14} \text{C}-labeled analogs (e.g., at the pentanedioic acid moiety) to track metabolic incorporation in cell cultures .
  • Cell-Based Studies : Use knockout models (e.g., CRISPR-Cas9 DHFR-deficient cells) to assess cytotoxicity and rescue phenotypes .

Q. What strategies mitigate instability during in vitro or in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Modify the carboxylic acid groups (e.g., ester prodrugs) to enhance membrane permeability, as seen in for analogous compounds .
  • Buffered Solutions : Prepare stock solutions in PBS (pH 7.4) with 10% DMSO to prevent aggregation (’s buffer system at pH 6.5 is adaptable) .
  • Degradation Studies : Monitor stability via accelerated thermal stress tests (40°C/75% RH for 4 weeks) with LCMS tracking ( methodology) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid
Reactant of Route 2
Reactant of Route 2
(2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid

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